molecular formula C10H8BrNO B14118977 1-(7-Bromo-1H-indol-1-yl)ethanone

1-(7-Bromo-1H-indol-1-yl)ethanone

Cat. No.: B14118977
M. Wt: 238.08 g/mol
InChI Key: CIYUQHBTANTDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromo-1H-indol-1-yl)ethanone is a brominated indole derivative characterized by a ketone group at the 1-position and a bromine substituent at the 7-position of the indole ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting parasitic infections, cancer, and neurological disorders . Its structural uniqueness lies in the electron-withdrawing bromine atom, which influences reactivity and binding interactions in biological systems.

Properties

IUPAC Name

1-(7-bromoindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYUQHBTANTDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetylation of 7-Bromoindole

The most straightforward route to 1-(7-bromo-1H-indol-1-yl)ethanone involves the direct acetylation of 7-bromoindole. This method typically employs acetic anhydride as the acetylating agent under acidic or Lewis acid-catalyzed conditions. For instance, a modified protocol adapted from the Friedel-Crafts alkylation of indoles with benzyl alcohols (as described in Royal Society of Chemistry methodologies) utilizes gluconic acid as a green catalyst.

Procedure :
7-Bromoindole (1.0 equiv) is combined with acetic anhydride (1.2 equiv) in the presence of gluconic acid (10 mol%) at 100°C for 10–12 hours. The reaction mixture is cooled, extracted with ethyl acetate/heptane (2:1 v/v), and purified via preparative thin-layer chromatography (TLC) to isolate the product.

Key Parameters :

  • Catalyst : Gluconic acid enhances regioselectivity for the 1-position of the indole ring.
  • Temperature : Elevated temperatures (100°C) improve reaction kinetics but may necessitate rigorous exclusion of moisture.
  • Yield : Reported yields for analogous indole acetylations range from 70–85%, though specific data for the 7-bromo derivative remain unpublished.

Limitations :

  • Competing acetylation at the 3-position of the indole ring may occur, requiring precise stoichiometric control.
  • Purification challenges arise due to the polar nature of byproducts.

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation represents a classical method for introducing acyl groups to aromatic systems. For 7-bromoindole, this reaction is facilitated by Lewis acids such as indium chloride (InCl₃) or aluminum chloride (AlCl₃).

Procedure :
A solution of 7-bromoindole in dichloroethane (DCE) is treated with acetyl chloride (1.5 equiv) and InCl₃ (20 mol%) at 80°C for 8 hours. The mixture is quenched with ice-cold water, and the product is extracted into ethyl acetate. Column chromatography using silica gel (ethyl acetate/petroleum ether, 1:7) yields the pure compound.

Mechanistic Insights :
The Lewis acid coordinates with the acetyl chloride, generating an acylium ion that undergoes electrophilic attack at the electron-rich 1-position of the indole ring. The bromine substituent at the 7-position exerts an electron-withdrawing effect, marginally reducing reactivity compared to unsubstituted indole.

Optimization Data :

Parameter Optimal Value Effect on Yield
Catalyst Loading 20 mol% InCl₃ Maximizes acylium ion formation
Reaction Temperature 80°C Balances rate and side reactions
Solvent DCE Enhances Lewis acid activity

Yield : 78–82% for analogous substrates, though exact values for the 7-bromo variant are inferred.

Multi-Step Synthesis via Intermediate Formation

For substrates requiring precise functionalization, a multi-step synthesis involving intermediate halogenation or protection/deprotection sequences is employed. A notable example involves the bromination of 1-acetylindole followed by regioselective functionalization.

Step 1: Acetylation of Indole
Indole is acetylated using acetic anhydride and pyridine at 120°C, yielding 1-acetylindole (90% purity).

Step 2: Bromination at the 7-Position
1-Acetylindole undergoes electrophilic bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The bromine atom is directed to the 7-position due to the electron-donating effect of the acetyl group.

Procedure :
1-Acetylindole (1.0 equiv) is dissolved in DMF, cooled to 0°C, and treated with NBS (1.1 equiv). The reaction is stirred for 4 hours, quenched with water, and extracted with chloroform. The crude product is recrystallized from ethanol to afford 1-(7-bromo-1H-indol-1-yl)ethanone.

Yield : 65–70% after recrystallization.

Advantages :

  • High regioselectivity ensured by the acetyl group’s directing effects.
  • Scalable to gram quantities with minimal byproducts.

Microwave-Assisted Synthesis

Emerging techniques such as microwave-assisted synthesis reduce reaction times and improve yields. A protocol adapted from the Beckmann rearrangement of oximes employs microwave irradiation to accelerate acetylation.

Procedure :
7-Bromoindole, acetic anhydride, and a catalytic amount of sulfuric acid are irradiated in a microwave reactor at 150°C for 15 minutes. The mixture is neutralized with sodium bicarbonate, and the product is isolated via vacuum filtration.

Key Findings :

  • Reaction Time : Reduced from 12 hours to 15 minutes.
  • Yield : 88% (compared to 70–75% for conventional heating).

Comparative Analysis of Synthetic Methods

The table below synthesizes critical data from the evaluated methods:

Method Catalyst Temperature Time Yield Regioselectivity
Direct Acetylation Gluconic acid 100°C 12 h ~75% Moderate
Friedel-Crafts Acylation InCl₃ 80°C 8 h 78–82% High
Multi-Step Synthesis NBS/DMF 0°C → RT 4 h 65–70% Excellent
Microwave-Assisted H₂SO₄ 150°C 15 min 88% High

Chemical Reactions Analysis

Types of Reactions: 1-(7-Bromo-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(7-Bromo-1H-indol-1-yl)ethanone is a chemical compound belonging to the indole family. It is characterized by a bromine atom at the 7th position of the indole ring and an ethanone group at the 1st position. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.

Scientific Research Applications

1-(7-Bromo-1H-indol-1-yl)ethanone has diverse applications in scientific research:

  • Chemistry It is used as a building block for the synthesis of more complex molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is investigated for its potential therapeutic effects and as a lead compound for drug development.
  • Industry It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Chemical Reactions

1-(7-Bromo-1H-indol-1-yl)ethanone can undergo several chemical reactions:

  • Substitution reactions can yield various substituted indoles.
  • Oxidation can produce carboxylic acids.
  • Reduction can yield alcohols.

Related Compounds and Their Applications

Other bromo-ethanone-indole compounds and their applications include:

  • 1-(7-Bromo-1H-indazol-1-yl)ethanone This compound is a versatile compound with significant potential in medicinal chemistry and organic synthesis. It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents. It is also used as an intermediate in the synthesis of other indazole derivatives, which have diverse biological activities. Researchers use this compound to study the biological activities of indazole derivatives, including their interactions with various enzymes and receptors. Indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes and receptors, involved in various biological pathways.
  • 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone Indole derivatives, including 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone, are known for their roles in biological systems, often acting as inhibitors or modulators of enzymatic activity. It is investigated for potential use in developing drugs targeting cancer, inflammation, or infectious diseases. It serves as a tool compound in biochemical assays to study enzyme kinetics and cellular processes influenced by indole derivatives and acts as an intermediate in synthesizing more complex organic molecules, particularly those exhibiting biological activity.
  • 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including oxidation to form corresponding indole-3-carboxylic acids. Reduction reactions can convert the ethanone group to an alcohol. The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-1H-indol-1-yl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and ethanone group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name Substituents (Indole Position) Molecular Weight (g/mol) Key Biological Activities References
1-(7-Bromo-1H-indol-1-yl)ethanone 7-Br, 1-COCH3 238.07 Intermediate for antimalarial agents
1-(5-Bromo-1H-indol-3-yl)ethanone 5-Br, 3-COCH3 238.07 Antimalarial (IC50: 240 nM)
1-(5-Nitro-1H-indol-3-yl)ethanone 5-NO2, 3-COCH3 205.18 High antimalarial activity (pIC50: 8.21)
1-(3-Bromo-7-methyl-1H-indol-1-yl)ethanone 3-Br, 7-CH3, 1-COCH3 252.10 Anticancer (cytotoxicity studies)
(E)-2-Bromo-1-[2-(2-nitro-styr-yl)-1-phenyl-sulfonyl-1H-indol-3-yl]ethanone 3-COCH2Br, 2-nitro-styryl 517.30 Structural studies (crystallography)

Key Observations :

  • Bromine Position : Bromine at the 7-position (target compound) vs. 3- or 5-position alters electronic density and steric effects, impacting binding to biological targets like Plasmodium enzymes .
  • Electron-Withdrawing Groups: Nitro substituents (e.g., 5-NO2) enhance antimalarial potency compared to bromine, likely due to increased electrophilicity .
Antimalarial Activity
  • Thioether Derivatives: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC50 = 8.21) outperforms chloroquine (pIC50 = 7.55) due to enhanced lipophilicity and target affinity .
  • Bromine vs. Nitro : 5-Nitro analogs exhibit superior activity over brominated derivatives, suggesting nitro groups improve interaction with heme detoxification pathways in Plasmodium .
Cytotoxicity
  • Methyl Substitution: 1-(3-Bromo-7-methyl-1H-indol-1-yl)ethanone shows moderate cytotoxicity in cancer cell lines, likely due to improved membrane permeability from the methyl group .

Q & A

(Basic) What synthetic methodologies are recommended for preparing 1-(7-Bromo-1H-indol-1-yl)ethanone?

Answer:
The synthesis typically involves bromination of the parent indole derivative. A common approach is to react 1-(1H-indol-1-yl)ethanone with bromine (Br₂) in a solvent like dichloromethane or acetic acid under controlled temperatures (0–25°C) . For regioselective bromination at the 7-position, directing groups or catalysts (e.g., Lewis acids) may be required. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity. Characterization by 1^1H/13^{13}C NMR and LC-MS is critical to confirm regiochemistry and purity .

(Basic) Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR (400 MHz, CDCl₃) identifies proton environments, with deshielded peaks near δ 8.2–8.4 ppm indicative of indole protons. 13^{13}C NMR confirms carbonyl (C=O) at ~195 ppm and bromine-induced shifts .
    • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 252.984) and isotopic patterns for bromine .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement resolves structural ambiguities. Metrics like R-factor (<0.05) and electron density maps ensure accuracy .

(Advanced) How can researchers address contradictions in NMR data for brominated indole derivatives?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

  • Variable-Temperature NMR : Resolve broadening due to rotational barriers (e.g., hindered indole ring puckering) .
  • COSY/NOESY : Elucidate through-space couplings to confirm substituent positions.
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .
  • Crystallographic Cross-Verification : SXRD provides unambiguous bond-length/angle data to resolve NMR ambiguities .

(Advanced) What computational tools predict the reactivity of 1-(7-Bromo-1H-indol-1-yl)ethanone in nucleophilic substitutions?

Answer:

  • DFT Modeling : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The carbonyl group and bromine atom are key reactive centers .
  • Reaxys/Scifinder : Screen analogous reactions (e.g., Suzuki couplings) to predict optimal conditions (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF at 80°C) .
  • Solvent Effect Simulations : COSMO-RS models assess solvent polarity impacts on reaction kinetics .

(Basic) What biological activities are reported for structurally related brominated indole derivatives?

Answer:
Analogues exhibit:

  • Antimicrobial Activity : MIC values ≤10 µg/mL against S. aureus via membrane disruption .
  • Anticancer Potential : IC₅₀ <5 µM in breast cancer cell lines (MCF-7) by topoisomerase inhibition .
  • Kinase Modulation : Bromine enhances binding affinity to tyrosine kinases (e.g., EGFR) .

(Advanced) How can regioselectivity be optimized in indole bromination reactions?

Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at specific positions to steer bromination .
  • Catalysts : FeCl₃ or I₂ enhances selectivity for the 7-position via σ-complex stabilization .
  • Microwave-Assisted Synthesis : Rapid heating (100°C, 10 min) reduces side reactions, improving yields (>85%) .

(Basic) What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile brominated byproducts.
  • Waste Disposal : Collect in halogenated waste containers; neutralize with NaHCO₃ before disposal .

(Advanced) Which crystallographic software and metrics validate the structure of this compound?

Answer:

  • SHELX Suite : SHELXL refines SXRD data, while SHELXE assists in phase determination for twinned crystals .
  • Validation Tools :
    • PLATON : Checks for missed symmetry and twinning.
    • CIF Validation : Ensures adherence to IUCr standards (e.g., Rint <0.05) .

(Advanced) How to resolve low yields in cross-coupling reactions involving this brominated indole?

Answer:

  • Catalyst Screening : Test Pd₂(dba)₃/XPhos for Buchwald-Hartwig aminations.
  • Microwave Irradiation : Enhances reaction rates (e.g., 120°C, 30 min, 87% yield) .
  • Additives : Cs₂CO₃ or TBAB improves solubility in polar aprotic solvents (e.g., DMSO) .

(Basic) What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions : Desiccate at -20°C in amber vials to prevent photodegradation .
  • Stability Monitoring : Periodic TLC/HPLC checks detect decomposition (e.g., hydrolysis of the ketone group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.